3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane

Conformational flexibility Linker design Rotatable bonds

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane (IUPAC: tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate) is a bridged bicyclic amine building block belonging to the 3-azabicyclo[3.2.1]octane (isotropane) class. It features a rigid, conformationally constrained bicyclic scaffold that serves as a piperidine isostere, a Boc (tert-butoxycarbonyl) protecting group on the bridgehead nitrogen, and a terminal primary alcohol via an ethyl spacer at the 8-position.

Molecular Formula C14H25NO3
Molecular Weight 255.35 g/mol
CAS No. 1341039-65-3
Cat. No. B1448294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane
CAS1341039-65-3
Molecular FormulaC14H25NO3
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C1)C2CCO
InChIInChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-8-10-4-5-11(9-15)12(10)6-7-16/h10-12,16H,4-9H2,1-3H3
InChIKeyVOLANJWYOQXQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane (CAS 1341039-65-3): A Boc-Protected Azabicyclic Building Block with a Terminal Hydroxyethyl Handle


3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane (IUPAC: tert-butyl 8-(2-hydroxyethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate) is a bridged bicyclic amine building block belonging to the 3-azabicyclo[3.2.1]octane (isotropane) class. It features a rigid, conformationally constrained bicyclic scaffold that serves as a piperidine isostere, a Boc (tert-butoxycarbonyl) protecting group on the bridgehead nitrogen, and a terminal primary alcohol via an ethyl spacer at the 8-position . The compound carries two undefined stereocenters at the bridgehead positions, with a molecular formula of C14H25NO3, a molecular weight of 255.35 g/mol, and a typical commercial purity of 95–98% . It is primarily employed as a versatile intermediate in medicinal chemistry, particularly for the synthesis of central nervous system (CNS)-targeted ligands, PROTAC linker conjugates, and conformationally restricted peptidomimetics [1].

Why Generic Substitution Fails for 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane: Quantifiable Physicochemical and Functional Differentiation from Closest Analogs


Within the 3-Boc-3-azabicyclo[3.2.1]octane family, compounds differ by the 8-position substituent—hydrogen, hydroxyl, aminomethyl, or hydroxyethyl. These structural variations produce measurable differences in lipophilicity (ΔXLogP3 up to 0.5 log units), conformational flexibility (rotatable bond count ranges from 2 to 4), and hydrogen-bonding capacity, all of which directly affect solubility, membrane permeability, and downstream coupling efficiency [1][2]. The Boc protecting group further distinguishes the target compound from deprotected analogs (e.g., the HCl salt, CAS 1427396-74-4), whose free secondary amine cannot participate in orthogonal synthetic sequences requiring selective N-deprotection [3]. The quantitative evidence below demonstrates that substituting 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane with a close analog—without adjusting reaction conditions or linker design—predictably alters key molecular properties that govern synthetic tractability and biological performance.

Quantitative Head-to-Head Evidence: 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane vs. Closest Analogs


Conformational Flexibility: Rotatable Bond Count Advantage Over the 8-Hydroxy Analog

The target compound possesses four rotatable bonds, two more than the 8-hydroxy analog (3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, CAS 1330766-08-9), which has only two rotatable bonds due to the direct O–C8 attachment lacking the ethyl spacer [1][2]. This difference arises from the –CH2CH2OH side chain at C-8, which introduces two additional rotatable single bonds (C8–C and C–C–O), effectively doubling the conformational degrees of freedom of the functional handle. The higher rotatable bond count enables greater spatial reach for the terminal hydroxyl group, which is critical when this building block is employed as a linker component in bifunctional molecules (e.g., PROTACs) where conformational sampling directly influences ternary complex formation efficiency [3].

Conformational flexibility Linker design Rotatable bonds

Lipophilicity Modulation: XLogP3 Comparison Reveals 0.5 Log Unit Difference from 8-Hydroxy Analog

The target compound exhibits an XLogP3 of 1.8, compared to 1.3 for the 8-hydroxy analog (CAS 1330766-08-9), representing a ΔXLogP3 of +0.5 log units [1][2]. This increase in computed lipophilicity is attributable to the additional two methylene units (–CH2CH2–) in the ethyl spacer, which add hydrophobic surface area without introducing polar heteroatoms beyond the terminal hydroxyl. In medicinal chemistry, a 0.5 log unit difference in XLogP3 is sufficient to measurably impact aqueous solubility, plasma protein binding, and passive membrane permeability [3]. The target compound therefore occupies a distinct region of physicochemical space relative to the more polar 8-hydroxy analog, offering a balance of moderate lipophilicity (XLogP3 1.8) and retained hydrogen-bonding capacity (HBD = 1, HBA = 3) that may be advantageous for CNS-targeted programs where LogP values in the 1–3 range are typically sought [3].

Lipophilicity XLogP3 Membrane permeability Drug-likeness

Functional Handle Reactivity: Terminal Primary Alcohol Versus Primary Amine in the 8-Aminomethyl Analog

The target compound provides a terminal primary alcohol (pKa ~16) at the 8-position, distinguishing it from the 8-aminomethyl analog (CAS 1363381-83-2), which bears a terminal primary amine (pKa ~10) [1]. The alcohol handle enables esterification (e.g., with activated carboxylic acids), etherification (e.g., Williamson synthesis), Mitsunobu coupling, and oxidation to the corresponding aldehyde or carboxylic acid, representing a distinct set of downstream synthetic transformations compared to those accessible via the amine handle (amide bond formation, reductive amination, sulfonamide synthesis). Computed properties further differentiate these building blocks: the target compound has a TPSA of 49.8 Ų with 1 HBD and 3 HBA, whereas the 8-aminomethyl analog has a PSA of 55.56 Ų and two HBD (from the primary amine) [2], affecting both reactivity and physicochemical profile.

Functional group handle Primary alcohol Esterification Orthogonal reactivity

Orthogonal Protection Strategy: Boc-Protected Target Compound vs. Deprotected HCl Salt

The target compound carries a Boc (tert-butoxycarbonyl) protecting group on the 3-position nitrogen, distinguishing it from the deprotected 2-(3-azabicyclo[3.2.1]octan-8-yl)ethanol hydrochloride (CAS 1427396-74-4) . The Boc group is selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), enabling orthogonal deprotection in the presence of other base-labile protecting groups (e.g., Fmoc, acetyl) that are incompatible with the deprotected HCl salt's free secondary amine. The Boc-protected form also has improved handling characteristics: it is typically supplied as an oil or low-melting solid (storage at 2–8 °C) , whereas the HCl salt is a crystalline solid with higher aqueous solubility but requires neutralization before N-acylation or N-alkylation reactions. The computed properties reflect this difference: the target compound has a TPSA of 49.8 Ų and an XLogP3 of 1.8, whereas the deprotected HCl salt has a TPSA of only 32.3 Ų and a free base that is significantly more polar due to the ionizable secondary amine [1].

Boc protecting group Orthogonal synthesis Deprotection Acid-labile

Scaffold SAR Context: 8-Substituent Identity Drives Biological Activity in the 3-Azabicyclo[3.2.1]octane Class

In the landmark structure-activity relationship (SAR) study by Kim et al. (J. Med. Chem. 2003), a series of 8-substituted-3-azabicyclo[3.2.1]octanes (isotropanes) exhibited dramatic differences in dopamine transporter (DAT) binding affinity depending on the identity, orientation, and presence of the 8-substituent [1]. Notably, the 8β-phenyl-8α-hydroxy compound (7a) showed only weak transporter binding, whereas the analogous 8β-phenyl compound lacking the 8-hydroxyl group (14) was 22-fold more potent in [³H]WIN 35,428 binding inhibition [1][2]. Furthermore, the 8α-phenyl compound (8a) exhibited an IC₅₀ of 234 nM at the DAT, nearly equipotent to cocaine (IC₅₀ 159 nM), while its C-8 epimer (14, β-orientation) was less potent (IC₅₀ 785 nM) [1]. Although these specific data are for 8-phenyl-substituted isotropanes—not the 8-hydroxyethyl series—they establish a class-level principle: the 8-substituent identity, stereochemistry, and hydrogen-bonding character profoundly affect target binding. The hydroxyethyl group of the title compound, with its terminal H-bond donor/acceptor and conformational flexibility, is expected to engage biological targets differently than the 8-hydroxy, 8-aminomethyl, or unsubstituted analogs, based on this established SAR framework [1].

Structure-activity relationship Dopamine transporter Isotropane 8-Substituent effect

Evidence-Backed Application Scenarios for 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane (CAS 1341039-65-3)


PROTAC Linker Synthesis Requiring a Conformationally Flexible, Hydroxy-Terminated Azabicyclic Spacer

The target compound's four rotatable bonds—double that of the 8-hydroxy analog [1]—provide the conformational flexibility required for PROTAC linkers to span the distance between the target protein ligand and the E3 ligase ligand while permitting ternary complex formation. The terminal primary alcohol enables ester or ether linkage to either ligand terminus. Its moderate lipophilicity (XLogP3 = 1.8) and a TPSA of 49.8 Ų [1] place it within the favorable range for linker components, balancing solubility and passive permeability to avoid linkers being the rate-limiting factor in cellular PROTAC activity. The Boc-protected nitrogen remains inert during linker coupling, allowing subsequent deprotection for introduction of additional functionality if desired .

CNS-Targeted Medicinal Chemistry: Constrained Piperidine Isostere with Tunable Lipophilicity

The 3-azabicyclo[3.2.1]octane scaffold serves as a conformationally restricted piperidine isostere, and the J. Med. Chem. 2003 SAR study demonstrated that 8-substituted isotropanes can achieve DAT binding affinities comparable to cocaine (IC₅₀ = 234 nM for 8α-phenyl analog vs. 159 nM for cocaine) [2]. The target compound's XLogP3 of 1.8 falls within the CNS drug-like space (LogP 1–3), and its TPSA of 49.8 Ų is well below the 90 Ų threshold associated with poor CNS penetration [1][2]. The hydroxyethyl handle provides a vector for further derivatization to optimize target binding while the rigid bicyclic core pre-organizes the pharmacophore geometry, potentially reducing the entropic penalty upon target binding compared to flexible piperidine analogs.

Multi-Step Synthesis Requiring Orthogonal Nitrogen Protection

In synthetic sequences where the 3-position nitrogen must remain masked during functionalization of the 8-hydroxyethyl handle—such as esterification with acryloyl chlorides for subsequent Michael addition, or Mitsunobu coupling with phenolic E3 ligase ligands—the Boc protecting group is essential . The deprotected HCl salt (CAS 1427396-74-4) would undergo competing N-acylation or N-alkylation under these conditions, leading to complex mixtures and reduced yields [1]. The Boc group is selectively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂) after the 8-position has been elaborated, enabling a convergent synthetic strategy that would not be feasible with the free amine analog .

Peptidomimetic Chemistry Exploiting Conformational Restraint and Solvent-Exposed Hydroxyethyl Handle

The rigid 3-azabicyclo[3.2.1]octane core imposes conformational restriction on the piperidine ring, adopting a chair conformation that is puckered at C-8 or flattened at N-3 depending on the stereochemistry of the 8-substituent [2]. The hydroxyethyl group projects a solvent-exposed primary alcohol that can be elaborated to ester or carbamate prodrugs without perturbing the core scaffold geometry. This combination of conformational rigidity (reducing entropic penalty) and a flexible, solvent-accessible handle (enabling prodrug strategies or solubility modulation) distinguishes the target compound from the 8-hydroxy analog, whose hydroxyl group is directly attached to the constrained scaffold and thus less accessible for derivatization without steric hindrance from the bicyclic framework [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.